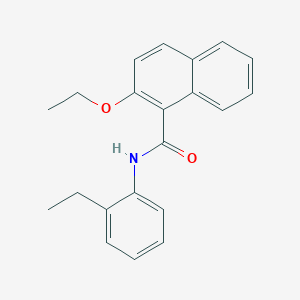

2-ethoxy-N-(2-ethylphenyl)-1-naphthamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H21NO2 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

2-ethoxy-N-(2-ethylphenyl)naphthalene-1-carboxamide |

InChI |

InChI=1S/C21H21NO2/c1-3-15-9-6-8-12-18(15)22-21(23)20-17-11-7-5-10-16(17)13-14-19(20)24-4-2/h5-14H,3-4H2,1-2H3,(H,22,23) |

InChI Key |

GWWUVEXEUMUIDE-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC=C1NC(=O)C2=C(C=CC3=CC=CC=C32)OCC |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=C(C=CC3=CC=CC=C32)OCC |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 2 Ethoxy N 2 Ethylphenyl 1 Naphthamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to deduce the connectivity of atoms and the electronic environment of the nuclei. For 2-ethoxy-N-(2-ethylphenyl)-1-naphthamide, both ¹H and ¹³C NMR data are instrumental in confirming its proposed structure.

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The ethoxy group protons would appear as a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), due to spin-spin coupling. The ethylphenyl group would also exhibit a characteristic triplet and quartet for its ethyl substituent. The aromatic protons of the naphthyl and phenyl rings would resonate in the downfield region of the spectrum, with their specific chemical shifts and coupling patterns providing information about their substitution pattern. The amide proton (N-H) would likely appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information by showing a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment. For this compound, distinct signals would be observed for the carbons of the ethoxy group, the ethylphenyl substituent, the naphthyl core, and the amide carbonyl group. The downfield position of the carbonyl carbon is a key diagnostic feature.

Table 1: Predicted ¹H NMR Data for this compound (Note: This is a predicted data table as specific experimental values are not publicly available.)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.2-1.4 | Triplet | 3H | Ethoxy -CH₃ |

| ~1.3-1.5 | Triplet | 3H | Ethylphenyl -CH₃ |

| ~2.7-2.9 | Quartet | 2H | Ethylphenyl -CH₂ |

| ~4.1-4.3 | Quartet | 2H | Ethoxy -OCH₂ |

| ~7.0-8.5 | Multiplet | 11H | Aromatic Protons |

Table 2: Predicted ¹³C NMR Data for this compound (Note: This is a predicted data table as specific experimental values are not publicly available.)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~14-16 | Ethoxy -CH₃ |

| ~15-17 | Ethylphenyl -CH₃ |

| ~24-26 | Ethylphenyl -CH₂ |

| ~65-67 | Ethoxy -OCH₂ |

| ~115-140 | Aromatic Carbons |

| ~150-155 | Naphthyl C-O |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This information is critical for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses of the ethoxy and ethylphenyl groups, as well as cleavage of the amide bond, further confirming the connectivity of the molecule.

Table 3: Predicted Mass Spectrometry Data for this compound (Note: This is a predicted data table as specific experimental values are not publicly available.)

| m/z | Interpretation |

|---|---|

| [M]+ | Molecular Ion |

| [M - OCH₂CH₃]+ | Loss of ethoxy group |

| [M - NH(C₆H₄)CH₂CH₃]+ | Cleavage of the amide bond |

| [C₁₀H₇(OCH₂CH₃)CO]+ | Naphthoyl fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nih.gov

The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band in the region of 1630-1680 cm⁻¹ would be indicative of the amide carbonyl (C=O) stretching vibration. The N-H stretching vibration of the amide group would be expected to appear as a band around 3300 cm⁻¹. The C-O stretching of the ethoxy group would likely be observed in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy and ethyl groups would appear just below 3000 cm⁻¹.

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound (Note: This is a predicted data table as specific experimental values are not publicly available.)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3300 | Medium-Strong | N-H Stretch (Amide) |

| >3000 | Medium | Aromatic C-H Stretch |

| <3000 | Medium | Aliphatic C-H Stretch |

| ~1650 | Strong | C=O Stretch (Amide I) |

| ~1550 | Medium | N-H Bend (Amide II) |

X-ray Crystallography for Solid-State Structure Determination (General Method)

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The general method involves growing a single, high-quality crystal of the compound of interest. This crystal is then mounted on a goniometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern.

This diffraction pattern is recorded by a detector, and the data is processed to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, providing a detailed model of the molecule's structure, including bond lengths, bond angles, and torsional angles. This technique would unambiguously confirm the connectivity and stereochemistry of this compound, providing the ultimate proof of its structure in the solid state. Although specific crystallographic data for this compound is not publicly available, this method represents the gold standard for structural elucidation.

Computational and Theoretical Investigations on 2 Ethoxy N 2 Ethylphenyl 1 Naphthamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. These methods, grounded in quantum mechanics, provide insights into molecular structure, stability, and potential interaction mechanisms.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. A typical DFT study on a molecule like 2-ethoxy-N-(2-ethylphenyl)-1-naphthamide would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation.

Following optimization, various electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. The MEP map is particularly useful as it highlights regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack, respectively. For a molecule with both electron-rich (e.g., the naphthyl and phenyl rings) and electron-withdrawing (e.g., the amide group) features, DFT calculations could precisely quantify the electronic environment. In a study on a different N-substituted quinoline (B57606) derivative, DFT calculations at the B3LYP/6-311G(d,p) level were used to compare the theoretically optimized structure with experimental X-ray crystallography data, showing good agreement. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov A small energy gap suggests that the molecule is easily polarizable and thus more chemically reactive. nih.gov For this compound, an FMO analysis would reveal the spatial distribution of these orbitals. It would be expected that the HOMO is primarily located on the electron-rich aromatic rings, while the LUMO might be distributed over the amide linkage and the naphthyl system. This analysis provides a visual and energetic basis for predicting how the molecule would interact with other reagents.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: This table is illustrative as no specific data exists for the target compound.)

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density to define atoms and the bonds between them. nih.govwiley-vch.de This analysis is based on identifying critical points in the electron density topology. nih.gov A bond critical point (BCP) located between two atomic nuclei signifies the presence of a chemical bond.

The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. nih.gov A negative Laplacian indicates a shared interaction (covalent bond), while a positive Laplacian suggests a closed-shell interaction, such as ionic bonds, hydrogen bonds, or van der Waals forces. nih.gov For this compound, QTAIM could be used to characterize the covalent bonds within the aromatic systems and the amide linkage, as well as weaker intramolecular interactions, such as potential hydrogen bonds involving the amide proton or C-H···O interactions, which could influence the molecule's preferred conformation. nih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with biological targets, providing insights that are complementary to static quantum chemical calculations.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). The goal is to find the binding mode with the lowest energy, which corresponds to the most stable complex. The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them using a scoring function.

If this compound were to be investigated as a potential inhibitor of an enzyme, for example, molecular docking would be the first step. It would predict how the molecule fits into the enzyme's active site and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues. These predictions can guide the design of more potent and selective analogs. nih.gov

Table 2: Hypothetical Molecular Docking Results (Note: This table is illustrative as no specific data exists for the target compound.)

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | TYR-385, ARG-120, SER-530 |

Molecular Dynamics (MD) simulations provide a detailed view of the movement of atoms and molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational flexibility of a molecule and the stability of its interactions with a binding partner.

For this compound, an MD simulation could be performed on the isolated molecule to explore its conformational landscape, identifying the most populated shapes in solution. More powerfully, an MD simulation of the molecule docked into a protein target would assess the stability of the predicted binding pose. The simulation can reveal whether the key interactions identified in docking are maintained over time, how water molecules mediate the interaction, and whether the protein undergoes conformational changes upon ligand binding. This provides a more realistic and dynamic picture of the binding event than the static view from molecular docking.

In Silico Mechanistic and Interaction Profiling

The in silico profiling of a compound like this compound would involve a multi-faceted computational approach to predict its interactions with biological targets and elucidate the structural basis for its potential activities. This process is crucial in modern drug discovery and chemical biology for prioritizing compounds for further experimental testing.

The computational assessment of binding affinities for naphthamide derivatives typically employs molecular docking simulations. This technique predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, often expressed as a docking score or binding energy in kcal/mol. For instance, studies on other naphthamide derivatives have successfully used molecular docking to predict their binding affinities for targets such as monoamine oxidase (MAO) and vascular endothelial growth factor receptor 2 (VEGFR-2). researchgate.netnih.gov

In a hypothetical docking study of this compound against a relevant biological target, the following interactions would be analyzed:

Hydrogen Bonds: The amide group in the naphthamide core is a key hydrogen bond donor and acceptor, which can form critical interactions with amino acid residues in a protein's active site.

Hydrophobic Interactions: The naphthalene (B1677914) ring and the ethylphenyl group are large, nonpolar moieties that would be expected to engage in significant hydrophobic and π-stacking interactions with nonpolar residues of a target protein.

The binding affinity can be further refined using more computationally intensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, which account for solvent effects.

Table 1: Hypothetical Binding Affinity Data for this compound and Related Naphthamides

| Compound/Analog | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | Target X | -8.5 | Tyr101, Phe250, Leu305 |

| Naphthamide Analog A | Target X | -7.9 | Tyr101, Val248, Leu305 |

| Naphthamide Analog B | Target X | -9.1 | Tyr101, Phe250, Trp308 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific studies on this compound are not publicly available.

Theoretical predictions of molecular interactions and structural requirements for binding are essential for understanding the structure-activity relationship (SAR) of a compound series. For this compound, this would involve analyzing how its specific structural features contribute to its binding profile.

The key structural components of this compound are:

The 1-Naphthamide (B1198061) Scaffold: This planar aromatic system is a common pharmacophore in many biologically active molecules and serves as the core for positioning other functional groups. nih.gov

The 2-Ethoxy Group: The ethoxy group on the naphthalene ring can influence the molecule's electronic properties and may participate in specific interactions within a binding pocket.

Computational studies on related naphthamides have shown that the nature and position of substituents on the naphthalene ring and the amide nitrogen are critical for determining both potency and selectivity for a given biological target. researchgate.net For example, the presence of specific substituents can favor binding to one receptor subtype over another.

Table 2: Predicted Physicochemical Properties and Drug-Likeness of this compound

| Property | Predicted Value |

| Molecular Weight | 331.42 g/mol |

| LogP | 5.3 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 5 |

Note: These values are calculated based on the chemical structure and are important for in silico assessment of drug-like properties according to frameworks like Lipinski's Rule of Five.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Correlative Analysis of Chemical Modifications and Resultant Biological Outcomes

This would require the synthesis and biological evaluation of a series of analogs of 2-ethoxy-N-(2-ethylphenyl)-1-naphthamide. The data from these studies would be compiled into tables to correlate specific structural changes with observed changes in biological activity.

Influence of Naphthalene (B1677914) Ring Substitutions on Target Affinity and Potency

To understand the role of the naphthalene ring, analogs with substituents at various positions on the ring system would need to be prepared and tested. This would reveal which positions are sensitive to substitution and what types of substituents (e.g., electron-donating or electron-withdrawing) are favorable for activity.

Impact of Ethoxy and Ethylphenyl Moieties on Molecular Activity and Selectivity

The significance of the 2-ethoxy group would be explored by synthesizing analogs with different alkoxy groups (e.g., methoxy, propoxy) or by replacing it with other functionalities. Similarly, the N-(2-ethylphenyl) group would be modified, for instance, by changing the position of the ethyl group (e.g., to 3- or 4-ethylphenyl) or by replacing it with other substituted or unsubstituted aryl or alkyl groups to assess its impact on activity and selectivity.

Stereochemical Considerations in Naphthamide Activity

If any chiral centers are present or introduced into the molecule, the different stereoisomers would need to be separated and tested individually. This is crucial as stereochemistry often plays a significant role in the biological activity of chiral molecules.

Advanced Applications and Novel Research Avenues for Naphthamide Derivatives

Development as Chemical Probes and Investigative Tools

Naphthamide and its related naphthalimide derivatives are extensively utilized as fluorescent probes due to their excellent photophysical properties, including high quantum yields and photostability. These characteristics make them ideal candidates for developing chemical probes to detect and image various analytes and biological processes.

Researchers have successfully synthesized sulfonamide-containing naphthalimide derivatives that act as tumor-targeting fluorescent probes. These probes exhibit low cytotoxicity and can be readily taken up by cancer cells, providing clear fluorescent images for noninvasive cancer detection. Another notable application is the development of a "turn-on" fluorescent probe based on a naphthalimide derivative for the selective and sensitive detection of hydrogen peroxide (H₂O₂), a molecule of significant biological and environmental importance. This probe demonstrates a significant fluorescence enhancement in the presence of H₂O₂, enabling the detection of H₂O₂ vapor at concentrations below 10 ppb.

Furthermore, naphthalene-based fluorescent probes are valued for their hydrophobic nature, which contributes to their excellent sensing and selectivity properties towards both anions and cations, as well as their utility in targeting biomolecules. The rigid and planar structure of the naphthalene (B1677914) core, combined with its large π-electron conjugation, results in high quantum yields and exceptional photostability, making these derivatives robust tools for various sensing and imaging applications.

Potential in Materials Science: Organic Optoelectronic Applications

The unique electronic and photophysical properties of naphthamide derivatives make them promising materials for organic optoelectronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

In the realm of OLEDs, naphthalimide derivatives have been investigated as luminescent materials. Their electron-deficient core, featuring carbonyl groups, imparts a low reduction potential and a high energy gap, making them excellent n-type organic semiconductors. These compounds are highly efficient emitters with good chemical and optical stability, and their emission color can be tuned by modifying the chemical groups at the 4-position of the naphthalimide ring. Naphthyl compounds also serve as charge transport materials, enhancing the efficiency and lifespan of OLED devices. Recently developed naphthlimide-based bipolar derivatives have been successfully used as green emitters in OLEDs, achieving notable power and current efficiencies.

Naphthalene diimide (NDI) derivatives have shown significant promise as cathode interlayer materials in OPVs, contributing to a power conversion efficiency of 20.2%, one of the highest reported for organic solar cells. These materials exhibit excellent surface modification capabilities and thermal stability. The versatility of NDI derivatives allows for the creation of intricate architectures for advanced electronic functionalities, overcoming limitations in electron affinity and improving the stability of organic electronic devices.

Role as Corrosion Inhibitors in Material Protection

The inherent electronic properties of aromatic compounds containing heteroatoms like nitrogen and oxygen make them effective corrosion inhibitors. Naphthamide derivatives, with their electron-rich naphthalene ring and amide group, can adsorb onto metal surfaces, forming a protective layer that mitigates corrosion.

While specific studies on 2-ethoxy-N-(2-ethylphenyl)-1-naphthamide as a corrosion inhibitor are not prevalent, the broader class of nitrogen-containing heterocyclic compounds, including naphthalocyanine and its derivatives, has been extensively reviewed for this application. These molecules function by retarding both anodic and cathodic reactions and are classified as mixed-type inhibitors. Their mechanism of action involves the formation of strong chelating complexes with metal atoms on the surface, facilitated by the presence of nitrogen atoms with free electron pairs and the extensively conjugated π-electrons of the aromatic rings.

The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. Research on naphthyridine derivatives has also demonstrated their efficacy as corrosion inhibitors for steel in acidic environments, with their performance being influenced by the nature of substituents on the aromatic ring.

De Novo Drug Design Methodologies for Novel Naphthamide Scaffolds

The naphthamide scaffold is a common structural framework in various biologically active natural products and pharmaceuticals, exhibiting a wide range of pharmacological activities including anticancer, antibacterial, and antifungal properties. This has spurred interest in using de novo drug design methodologies to develop novel therapeutic agents based on this scaffold.

De novo drug design involves the computational construction of novel molecules with desired biological activities. This approach has been applied to design novel naphthamide derivatives as potent inhibitors of enzymes implicated in neurological disorders, such as monoamine oxidase (MAO). By rationally designing and synthesizing a series of naphthamide hybrids, researchers have identified compounds with significant inhibitory activity against both MAO-A and MAO-B.

In the field of antifungal drug discovery, de novo linking of active fragments has been employed to construct naphthylamide scaffolds that target key fungal enzymes like squalene epoxidase (SE) and 14α-demethylase (CYP51). This dual-target approach has led to the development of compounds with broad-spectrum antifungal activity, including against drug-resistant strains. Computational tools such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction play a crucial role in guiding the design and optimization of these novel drug candidates.

Naphthamides as Synthetic Intermediates in Complex Molecule Assembly

The structural versatility of naphthamide derivatives makes them valuable building blocks in organic synthesis for the assembly of more complex molecules, including natural products. The ability to introduce various functional groups onto the naphthalene core provides a platform for constructing intricate molecular architectures.

Halogenated derivatives of 1,8-naphthalic anhydride, a precursor to many naphthalimides, are key intermediates for functionalizing the naphthalene core through reactions like nucleophilic aromatic substitution and metal-catalyzed cross-coupling. The presence of both bromo- and nitro-substituents in a single precursor offers multiple avenues for further chemical transformations, enabling the synthesis of a wide array of functional dyes and pigments.

The synthesis of substituted naphthalenes is crucial for accessing a large number of natural products. While traditional methods like Friedel-Crafts reactions often lack regioselectivity, modern synthetic strategies provide more controlled access to specific isomers. Naphthalene building blocks are particularly important in the total synthesis of naphthylisoquinoline alkaloids, a class of natural products with interesting biological activities. The development of efficient synthetic pathways to functionalized naphthalenes is therefore a key area of research in organic chemistry.

Chemosensing Applications for Anions and Cations

The fluorescent properties of naphthamide derivatives are highly sensitive to their local environment, making them excellent candidates for the development of chemosensors for detecting various ions. By incorporating specific recognition moieties, these molecules can be designed to selectively bind to target anions or cations, resulting in a measurable change in their fluorescence signal.

Naphthalimide-based receptors have been synthesized for the selective detection of anions. For instance, functionalizing the naphthalimide core with branched polyamines has led to receptors that selectively bind to the pyrophosphate anion in aqueous solutions. The fluorescence response of these sensors is dependent on the positioning of the amine groups and the pH of the solution. Another approach involves the development of a naphthalimide-based azo dye that acts as a colorimetric and ratiometric probe for cyanide anions, with a distinct color change from yellowish to red upon detection.

For cation detection, researchers have developed yellow-green and blue fluorescent 1,8-naphthalimide-based chemosensors. The introduction of receptor fragments into their structure allows for the detection of various metal ions, including Fe³⁺, Cu²⁺, Ni²⁺, and Ag⁺, with the fluorescence response being influenced by the nature of the substituent at the C-4 position of the naphthalimide structure. Naphthalene derivative-based fluorescent probes have also been successfully employed for the selective detection of Al³⁺.

| Compound Class | Application | Key Features |

| Sulfonamide-containing naphthalimides | Tumor-targeting fluorescent probes | Low cytotoxicity, high cellular uptake, green fluorescence. |

| Naphthalimide-derivative | "Turn-on" H₂O₂ fluorescent probe | High selectivity and sensitivity, detects H₂O₂ vapor. |

| Naphthlimide-based bipolar derivatives | Green emitters in OLEDs | High thermal stability, efficient green emission. |

| Naphthalene diimide (NDI) derivatives | Cathode interlayer in OPVs | High power conversion efficiency, excellent surface modification. |

| Naphthalocyanine derivatives | Corrosion inhibitors | Mixed-type inhibition, form protective film on metal surfaces. |

| Naphthamide hybrids | MAO inhibitors | Potent and selective inhibition of MAO-A and MAO-B. |

| Naphthylamide scaffolds | Antifungal agents | Dual-target inhibition of fungal enzymes, active against resistant strains. |

| Halogenated naphthalic anhydrides | Synthetic intermediates | Versatile building blocks for complex molecule synthesis. |

| Naphthalimide-polyamine conjugates | Anion chemosensors | Selective for pyrophosphate in aqueous solutions. |

| Naphthalimide-based dyes | Cation chemosensors | Colorimetric and fluorescent detection of various metal ions. |

Q & A

Basic: What are the optimized synthetic routes for 2-ethoxy-N-(2-ethylphenyl)-1-naphthamide, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:

The synthesis of naphthamide derivatives typically involves coupling reactions between acyl chlorides and amines. For this compound, a two-step approach is recommended:

Acylation : React 1-naphthoyl chloride with 2-ethylphenylamine in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base. Monitor the reaction via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) .

Ethoxy Group Introduction : Post-acylation, introduce the ethoxy substituent via nucleophilic substitution using ethyl bromide in DMF with K₂CO₃ as a base. Optimize reaction time (8–12 hours) and temperature (60–80°C) to enhance yield .

Key Adjustments : Use anhydrous solvents to minimize hydrolysis, and consider microwave-assisted synthesis to reduce reaction time by 30–40% .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

Prioritize the following techniques:

- ¹H/¹³C NMR : Identify the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~3.4–4.1 ppm for OCH₂) and naphthamide carbonyl (δ ~168–170 ppm). Compare with reference spectra of 1-naphthamide derivatives .

- FT-IR : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and ethoxy C-O stretch (~1100–1150 cm⁻¹).

- UV-Vis : Detect π→π* transitions of the naphthalene ring (λmax ~275–290 nm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~335.17).

Advanced: How can researchers resolve contradictions in reported photophysical data (e.g., phosphorescence spectra) for naphthamide derivatives?

Methodological Answer:

Contradictions in photophysical data often arise from solvent polarity, temperature, or impurities. For this compound:

Control Solvent Systems : Use EPA (ether:isopentane:ethanol, 2:2:1) at 77 K for consistent phosphorescence measurements .

Purification : Ensure HPLC purity (>98%) to eliminate fluorescent impurities.

Quantum Yield Calculations : Compare with reference compounds (e.g., unsubstituted naphthalene) to normalize data .

Theoretical Modeling : Use TD-DFT to predict emission spectra and validate experimental results .

Advanced: What computational strategies are suitable for predicting the reactivity of ethoxy and ethylphenyl groups in this compound?

Methodological Answer:

DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electronic effects. The ethoxy group’s electron-donating nature increases naphthalene ring electron density, affecting electrophilic substitution sites .

Molecular Dynamics (MD) : Simulate solvation effects in DCM or DMF to predict stability under synthetic conditions.

Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .

Basic: How should researchers design stability studies to assess degradation pathways under thermal or photolytic stress?

Methodological Answer:

Thermal Stability : Heat samples at 40–80°C in sealed vials for 1–4 weeks. Analyze via HPLC for degradation products (e.g., hydrolyzed naphthoic acid).

Photolytic Stability : Expose to UV light (λ = 254–365 nm) in quartz cuvettes. Monitor using UV-Vis spectroscopy for shifts in λmax .

Storage Recommendations : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .

Advanced: What strategies elucidate intermolecular interactions between this compound and biological targets?

Methodological Answer:

Crystallographic Screening : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes. Use synchrotron radiation for high-resolution data (<2.0 Å) .

NMR Titration : Monitor chemical shift perturbations in ¹H-¹⁵N HSQC spectra of isotopically labeled proteins.

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate hydrophobic (ethylphenyl) vs. hydrogen-bonding (amide) interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.